REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.C(N(CC)CC)C.Cl[CH2:16][CH2:17][O:18][C:19](=[O:23])[C:20]([O-])=[O:21]>C(Cl)Cl>[O:21]=[C:20]([NH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)[C:19]([O:18][CH2:17][CH3:16])=[O:23]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC=1C=NC=CC1
|
Name
|
|
Quantity
|
7.53 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
N,N-dimethylarninopyridine
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
chloroethyloxalate
|
Quantity
|
4.42 g
|
Type
|
reactant
|
Smiles
|
ClCCOC(C(=O)[O-])=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with water (30 mL)
|
Type
|
CUSTOM
|
Details
|
partitioned
|
Type
|
WASH
|
Details
|
The organic portion was washed with 10% sodium bicarbonate solution (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(=O)OCC)NC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |